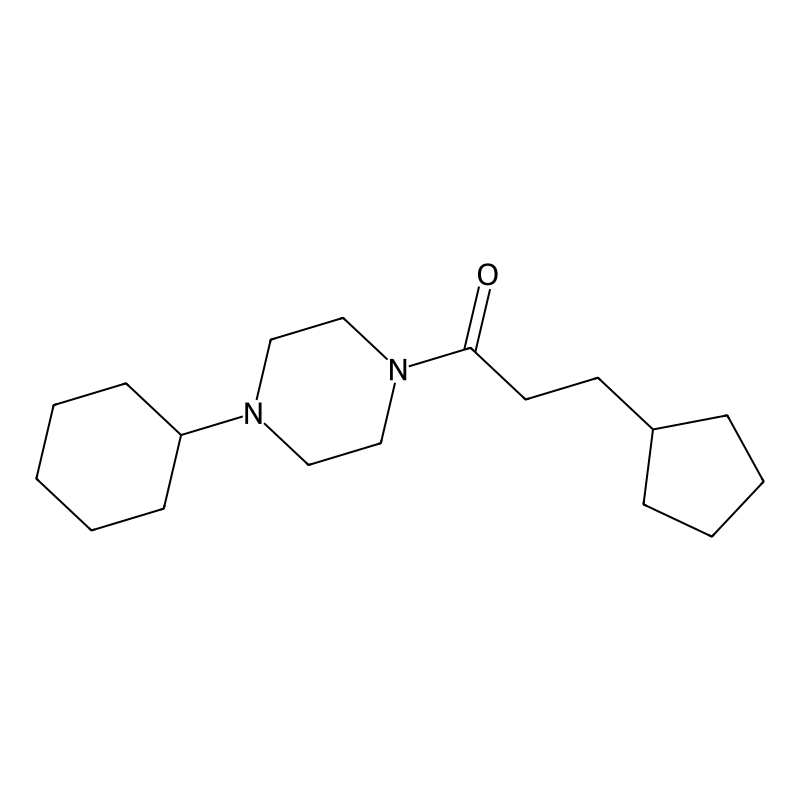

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one is a chemical compound characterized by its unique structure, which incorporates a cyclohexylpiperazine moiety and a cyclopentyl group. Its molecular formula is with a molecular weight of approximately 382.501 g/mol . The compound features a propanone functional group, which contributes to its potential reactivity and biological activity.

The chemical reactivity of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one can be attributed to the presence of the carbonyl group in the propanone structure. This group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl. Additionally, the compound may participate in condensation reactions, particularly with amines or alcohols, leading to the formation of various derivatives.

Studies on similar compounds suggest that 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one may exhibit significant biological activities, including potential neuropharmacological effects. Compounds with piperazine and cyclopentyl groups are often investigated for their interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which could imply therapeutic applications in treating psychiatric disorders .

Synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of 4-cyclohexylpiperazine with cyclopentyl ketone in the presence of an acid catalyst, leading to the formation of the desired product.

- Reduction Reactions: The compound can also be synthesized from corresponding precursors through reduction reactions involving reducing agents such as lithium aluminum hydride or sodium borohydride.

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps, including protection/deprotection strategies for functional groups to achieve high selectivity and yield.

The potential applications of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one span various fields:

- Pharmaceuticals: Due to its structural similarity to known psychoactive compounds, it may be explored for developing new medications targeting central nervous system disorders.

- Research: The compound can serve as a tool in pharmacological studies to understand receptor interactions and signaling pathways.

- Chemical Intermediates: It may also act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one typically focus on its affinity for neurotransmitter receptors. Preliminary findings suggest that compounds with similar structures can modulate serotonin and dopamine receptor activity, which could lead to antidepressant or anxiolytic effects . Further research is necessary to elucidate its specific interactions and mechanisms.

Several compounds share structural characteristics with 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one. Here are some notable examples:

The uniqueness of 1-(4-Cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one lies in its combination of piperazine and cyclopentane structures, which may confer distinct biological activities not observed in simpler analogs.